

Application Note: Preparation of Agar Media with Specific Antibiotic Concentrations

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Compound of Interest

Compound Name:	Agar
Cat. No.:	B569324

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Introduction

In the fields of molecular biology, microbiology, and drug development, the use of selective media is fundamental for isolating and cultivating specific microorganisms. **Agar** media supplemented with antibiotics allows for the selection of cells, typically bacteria, that have acquired resistance to a particular antibiotic, often conferred by a plasmid during transformation experiments. The accuracy of the antibiotic concentration is critical for the success of these selection experiments. Concentrations that are too low may lead to the growth of non-transformed cells or satellite colonies, while concentrations that are too high can be toxic even to resistant cells, inhibiting growth. This document provides detailed protocols for the preparation of antibiotic stock solutions and the subsequent creation of **agar** plates with precise final antibiotic concentrations.

Quantitative Data Summary

For reproducible results, it is essential to prepare and store antibiotics correctly. The tables below provide concentrations, solvents, and storage conditions for antibiotics commonly used in selective **agar** media.

Table 1: Common Antibiotics for Selective Media

Antibiotic	Abbreviation	Typical Stock Concentration	Typical Working Concentration	Solvent	Storage of Stock Solution
Ampicillin	Amp	50 - 100 mg/mL	50 - 100 µg/mL	Sterile ddH ₂ O	-20°C (up to 6 months) or -80°C for longer stability.[1][2][3][4] Prone to degradation. [2][3]
Kanamycin	Kan	50 mg/mL	25 - 50 µg/mL	Sterile ddH ₂ O	-20°C.[5][6] Light sensitive.[7]
Chloramphenicol	Cam	25 - 35 mg/mL	25 - 35 µg/mL	100% Ethanol	-20°C.[5][8]
Tetracycline	Tet	10 - 15 mg/mL	10 - 15 µg/mL	70% Ethanol or Sterile ddH ₂ O	-20°C.[5][9] Light sensitive.[1]
Carbenicillin	Carb	50 - 100 mg/mL	50 - 100 µg/mL	Sterile ddH ₂ O	-20°C. More stable than Ampicillin.[2][10]

Table 2: Composition of Luria-Bertani (LB) Agar (per 1 Liter)

Component	Amount
Tryptone	10 g
Yeast Extract	5 g
Sodium Chloride (NaCl)	10 g
Agar	15 g
Distilled Water (ddH ₂ O)	To a final volume of 1 L
Source:	[11] [12]

Experimental Protocols

Protocol 1: Preparation of Antibiotic Stock Solutions

A. Principle

Antibiotics are typically purchased as a dry powder. Preparing a concentrated stock solution simplifies the process of adding the correct amount to the **agar** medium and reduces the risk of contamination. Most antibiotic solutions are heat-sensitive and cannot be autoclaved; therefore, they must be sterilized by filtration.[\[13\]](#)[\[14\]](#)

B. Calculation of Antibiotic Powder Mass

To prepare a stock solution of a specific concentration from a powdered antibiotic, use the following formula:

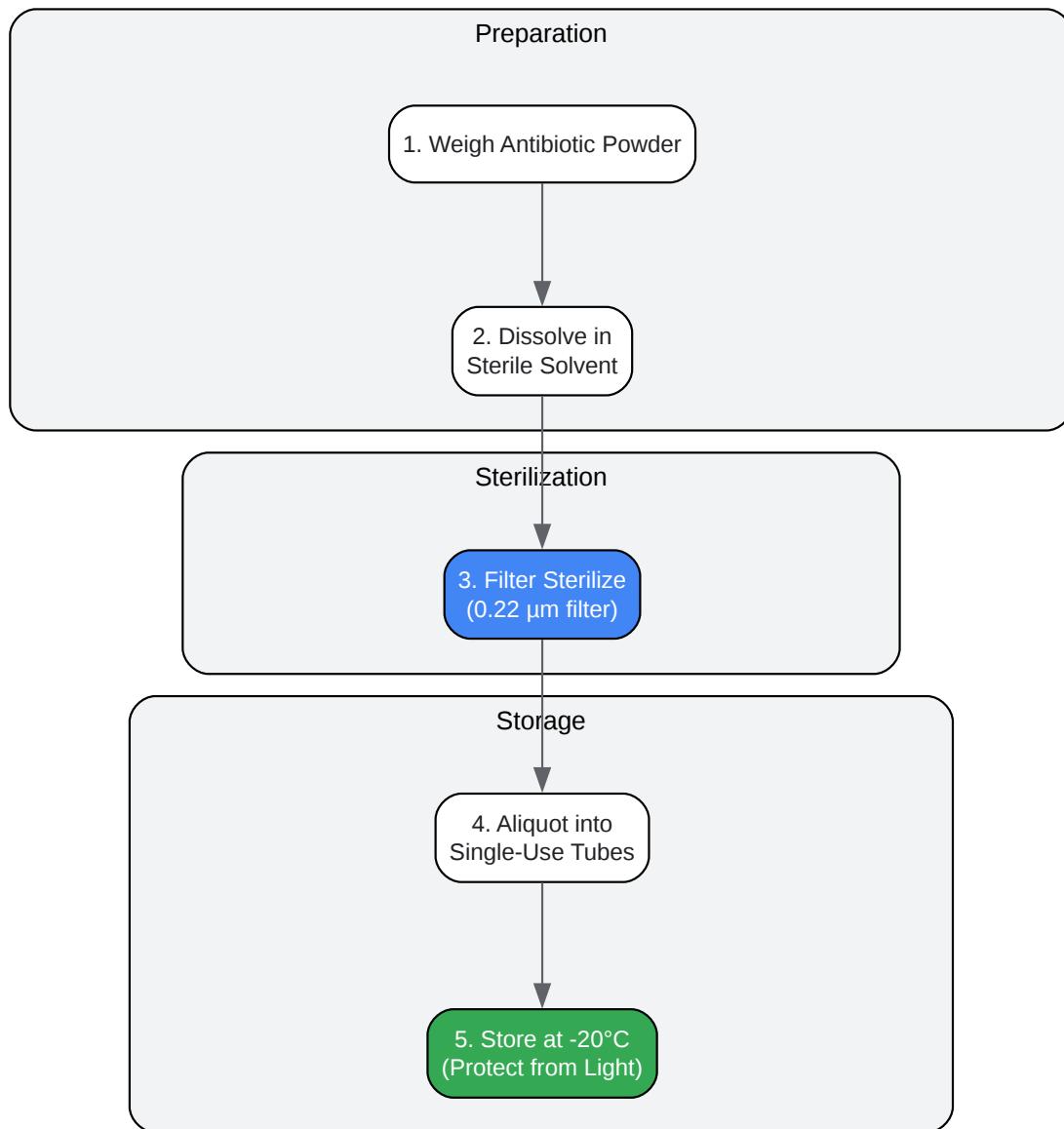
$$\text{Mass (g)} = \text{Desired Concentration (mg/mL)} \times \text{Desired Volume (mL)} / 1000$$

Example: To make 50 mL of a 100 mg/mL ampicillin stock: $\text{Mass (g)} = (100 \text{ mg/mL}) \times (50 \text{ mL}) / 1000 = 5 \text{ g}$

C. Procedure

- Accurately weigh the required mass of the antibiotic powder using an analytical balance.[\[15\]](#)
- Transfer the powder to a sterile container (e.g., a 50 mL conical tube).

- Add the appropriate sterile solvent (see Table 1) to just under the final desired volume.
- Vortex or stir with a sterile magnetic stir bar until the powder is completely dissolved.[7]
- Bring the solution to the final desired volume with the sterile solvent.
- Sterilization:
 - For aqueous solutions (dissolved in water), draw the solution into a sterile syringe.
 - Attach a 0.22 µm sterile syringe filter to the syringe tip.[16]
 - Carefully push the solution through the filter into a sterile, labeled storage tube.[13][17]
 - Note: Antibiotics dissolved in 100% ethanol or dimethyl sulfoxide (DMSO) generally do not require filter sterilization.[2][7] Be aware that some solvents like DMSO can dissolve certain filter membranes; use a compatible filter material like nylon if sterilization is necessary.[18]
- Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[15][19]
- Label the aliquots clearly with the antibiotic name, concentration, and date of preparation.
- Store the aliquots at the recommended temperature (typically -20°C), protected from light if necessary.[1][11]



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Workflow for preparing antibiotic stock solutions.

Protocol 2: Preparation of Selective Agar Plates

A. Principle

This protocol describes how to prepare a sterile **agar**-based growth medium and then supplement it with a heat-sensitive antibiotic. The key step is to cool the autoclaved **agar** to a temperature that will not degrade the antibiotic (50-55°C) but is still warm enough to remain molten for pouring.[1][5]

B. Calculation of Antibiotic Stock Volume

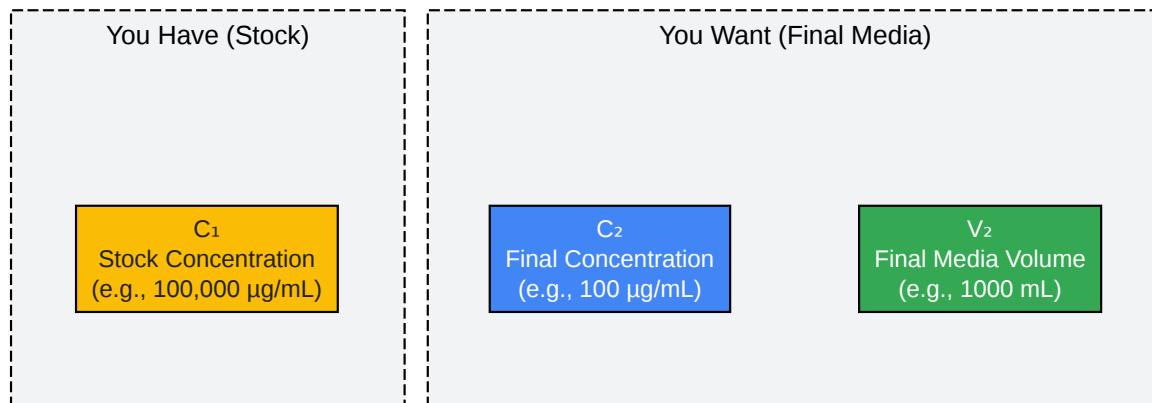
To determine the volume of a stock solution needed to achieve the desired working concentration in your media, use the dilution formula $C_1V_1 = C_2V_2$:

- C_1 : Concentration of the stock solution (e.g., 100 mg/mL)
- V_1 : Volume of the stock solution to add (this is what you are solving for)
- C_2 : Desired final concentration in the media (e.g., 100 µg/mL)
- V_2 : Final volume of the media (e.g., 1000 mL)

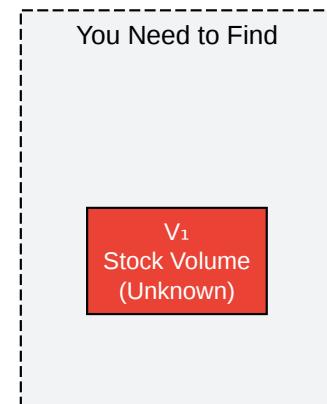
Important: Ensure units are consistent before calculating. Convert mg/mL to µg/mL by multiplying by 1000.

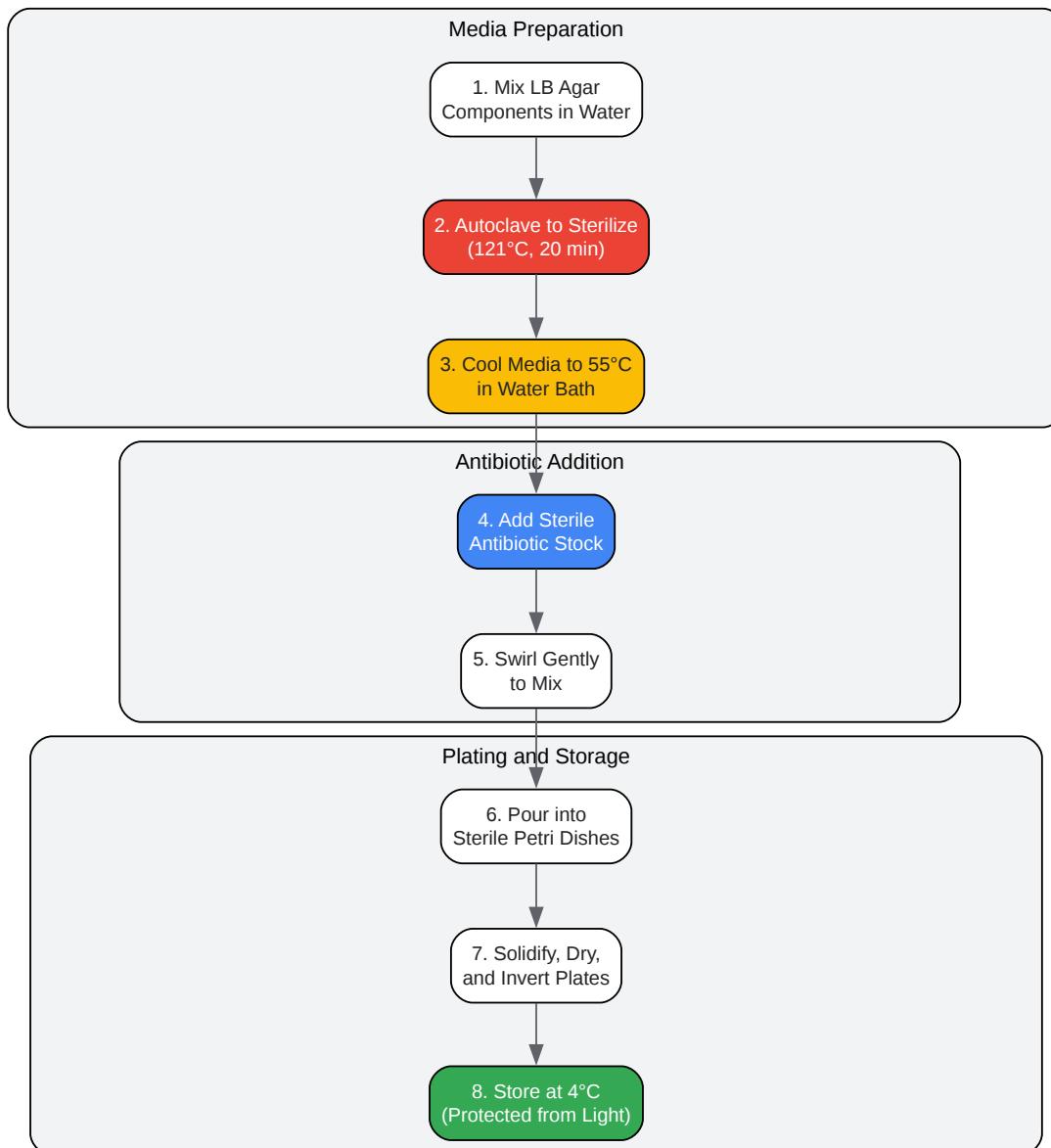
Example: To prepare 1 L (1000 mL) of LB **agar** with a final concentration of 100 µg/mL ampicillin, using a 100 mg/mL stock:

- Convert C_1 : 100 mg/mL = 100,000 µg/mL.
- $(100,000 \mu\text{g/mL}) * V_1 = (100 \mu\text{g/mL}) * (1000 \text{ mL})$
- $V_1 = (100 * 1000) / 100,000$
- $V_1 = 1 \text{ mL}$. You will need to add 1 mL of the 100 mg/mL stock solution.[8][9]



$$C_1 V_1 = C_2 V_2$$





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